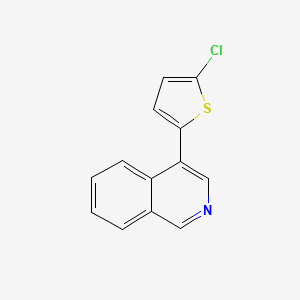

4-(5-Chloro-2-thienyl)isoquinoline

描述

4-(5-Chloro-2-thienyl)isoquinoline is an organic compound with the molecular formula C13H8ClNS It is a derivative of isoquinoline, featuring a chloro-substituted thiophene ring attached to the isoquinoline core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-thienyl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between a boronic acid or ester and a halide. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For instance, the reaction between 5-chloro-2-thienylboronic acid and 4-bromoisoquinoline in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

4-(5-Chloro-2-thienyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the isoquinoline and thiophene rings.

Reduction: Reduced forms of the compound, potentially leading to the removal of the chloro group.

Substitution: Substituted isoquinoline derivatives with various nucleophiles replacing the chloro group.

科学研究应用

4-(5-Chloro-2-thienyl)isoquinoline exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Case Studies and Research Findings

Several case studies highlight the applications of isoquinoline derivatives in therapeutic contexts:

- Case Study on Antidepressant Activity : A study demonstrated that certain isoquinoline derivatives exhibited significant antidepressant-like effects in animal models. The mechanism was linked to modulation of serotonin levels, which aligns with the pharmacological profile expected from this compound .

- Research on Anti-inflammatory Effects : In models of adjuvant arthritis, isoquinoline derivatives showed reduced inflammation and pain scores, indicating their potential as anti-inflammatory agents . This suggests that this compound could be explored further for similar applications.

Summary Table of Applications

作用机制

The mechanism of action of 4-(5-Chloro-2-thienyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

相似化合物的比较

Similar Compounds

Isoquinoline: The parent compound, lacking the chloro-substituted thiophene ring.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Thiophene: The core structure of the chloro-substituted ring in 4-(5-Chloro-2-thienyl)isoquinoline.

Uniqueness

This compound is unique due to the presence of both the isoquinoline and chloro-substituted thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

4-(5-Chloro-2-thienyl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by the presence of a thienyl group. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Signal Transduction Pathways: It may influence pathways such as NF-κB, which are crucial in inflammatory responses and cancer progression .

- Antiviral Activity: Isoquinoline derivatives have shown promise in inhibiting viral replication, particularly against SARS-CoV-2 and other viral strains .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this compound demonstrated significant inhibition of cell proliferation in lung carcinoma (A549) cells with IC50 values ranging from 13.86 µg/ml to 76.5 µg/ml .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| Similar Isoquinoline Derivative | A549 | 20 | Inhibition of CDK4 |

| Chalcone 7b | A549 | 42.7 | Enhanced apoptotic gene expression |

Antiviral Properties

The compound has also been investigated for its antiviral properties. Isoquinoline derivatives have shown effectiveness against several viruses by interfering with their replication mechanisms. For instance, studies have highlighted their potential against SARS-CoV-2 through modulation of immune responses and viral entry pathways .

Table 2: Antiviral Activity of Isoquinoline Derivatives

| Active Compound | Virus Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Berberine | HSV | 165.7 | NF-κB pathway inhibition |

| Isoquinoline A | SARS-CoV-2 | TBD | Immune modulation |

Case Studies

Several studies have focused on the biological activity of isoquinoline derivatives, including this compound:

- Anticancer Study : A recent study evaluated the cytotoxic effects of various isoquinoline derivatives on lung cancer cell lines, demonstrating that modifications on the isoquinoline scaffold can enhance anticancer activity .

- Antiviral Research : Investigations into the antiviral properties revealed that isoquinolines could inhibit viral replication through multiple mechanisms, including interference with viral entry and replication processes .

常见问题

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for 4-(5-Chloro-2-thienyl)isoquinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis of isoquinoline derivatives often employs cross-coupling reactions. For introducing the 5-chloro-2-thienyl group, a Suzuki-Miyaura coupling between a halogenated isoquinoline (e.g., 4-bromoisoquinoline) and a thienyl boronic acid derivative is plausible. For example, highlights cross-dehydrogenative coupling (CDC) of substituted isoquinolines with aromatic systems, yielding N-alkyl amides (37–91% yields). Optimize yields by:

- Catalyst selection: Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–N/C–S bond formation.

- Solvent optimization: Polar aprotic solvents like DMF or THF enhance reactivity.

- Temperature control: Reactions at 80–100°C balance efficiency and decomposition risks .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl proton signals at δ 6.5–7.5 ppm and isoquinoline aromatic protons at δ 7.0–8.5 ppm) .

- HPLC-MS: Quantify purity (>95%) and detect byproducts. reports HPLC purity validation (91.2–97.0%) for structurally similar indenoisoquinolines.

- Elemental analysis: Verify C, H, N, S, and Cl content against theoretical values .

Advanced Research Questions

Q. Q3. How does the 5-chloro-2-thienyl substituent influence the electrochemical properties of isoquinoline derivatives?

Methodological Answer: The electron-withdrawing chloro group and electron-rich thienyl ring modulate redox potentials. demonstrates that substituents on isoquinoline (e.g., –NH₂, –CN) alter reduction potentials by 0.75 V, affecting photocatalytic efficiency. For this compound:

- Cyclic voltammetry (CV): Measure reduction potentials in acetonitrile (e.g., −2.5 to −3.3 V vs. SCE).

- DFT calculations: Predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with reactivity .

Q. Q4. What strategies can resolve contradictions in reported biological activities of thienyl-substituted isoquinolines?

Methodological Answer: Discrepancies often arise from assay conditions or substituent positioning. To reconcile

- Structure-activity relationship (SAR): Compare analogues like 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (), where thienyl groups enhance binding to kinase targets.

- Dose-response studies: Use IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.

- Molecular docking: Simulate interactions with targets (e.g., ABCB1 transporters in ) to validate substituent effects .

Q. Q5. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Methodological Answer:

- In vitro stability assays: Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Metabolite identification: Use liver microsomes (e.g., human CYP450 enzymes) to detect oxidative metabolites (e.g., sulfoxidation of the thienyl group) .

- Accelerated stability testing: Expose the compound to heat (40–60°C) and humidity (75% RH) to predict shelf-life .

Q. Q6. What computational methods are effective for predicting the photophysical properties of this compound?

Methodological Answer:

- Time-dependent DFT (TD-DFT): Calculate absorption/emission spectra (e.g., λmax ~350–400 nm for isoquinoline-thienyl conjugates).

- Solvatochromism studies: Compare experimental UV-vis spectra in solvents of varying polarity to validate computational models.

- Excited-state dynamics: Use transient absorption spectroscopy to assess intersystem crossing rates, relevant for photocatalytic applications .

Q. Q7. How can substituent effects on isoquinoline’s aromatic system be systematically analyzed?

Methodological Answer:

- Hammett σ constants: Quantify electron-donating/withdrawing effects of substituents (e.g., Cl: σₚ=+0.23; thienyl: σₚ≈−0.05).

- X-ray crystallography: Resolve bond-length alternations in the isoquinoline core to assess resonance effects.

- NMR chemical shift trends: Correlate deshielding of protons with substituent electronegativity .

属性

IUPAC Name |

4-(5-chlorothiophen-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-13-6-5-12(16-13)11-8-15-7-9-3-1-2-4-10(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQDNYCAPSDDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295592 | |

| Record name | 4-(5-Chloro-2-thienyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-17-2 | |

| Record name | 4-(5-Chloro-2-thienyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chloro-2-thienyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。